Nitramide

Description

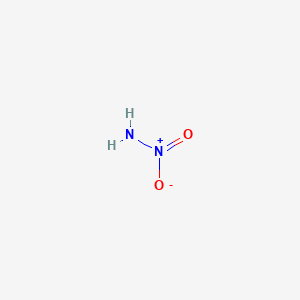

Structure

3D Structure

Properties

IUPAC Name |

nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2N2O2/c1-2(3)4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDJOSRHYKHMOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20999028 | |

| Record name | Nitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.028 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7782-94-7 | |

| Record name | Nitramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8N6F7BJTL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Molecular Properties of Nitramide

Introduction

Nitramide (H₂N₂O₂) is an inorganic compound of significant interest in both theoretical chemistry and as a precursor to energetic materials.[1] Structurally, it is the simplest member of the nitramine family, which is characterized by a nitro group (–NO₂) bonded directly to the nitrogen of an amine.[2][3] This guide provides a detailed overview of the molecular formula, structure, and key experimental data for this compound, tailored for researchers and professionals in chemical and materials science.

Molecular Formula and Basic Properties

This compound is a chemical compound with the molecular formula H₂N₂O₂.[2][4][5] It can also be represented by the linear formula H₂N-NO₂, which highlights the direct connectivity between its constituent amino and nitro functional groups.[6] this compound is an isomer of hyponitrous acid and can be conceptualized as a nitrogen analog of nitric acid, where a hydroxyl group (–OH) is substituted by an amino group (–NH₂).[4][6]

| Property | Value |

| Molecular Formula | H₂N₂O₂ |

| Molar Mass | 62.028 g·mol⁻¹[2][4] |

| CAS Number | 7782-94-7[2][4] |

| Appearance | Colorless solid[4] |

| Synonyms | Nitroamine, Nitric amide[2][4] |

Molecular Structure and Geometry

The molecular structure of this compound is defined by an amine group (–NH₂) covalently bonded to a nitro group (–NO₂).[4] A key structural characteristic of this compound is its conformational difference between the gaseous and solid states. In the gas phase, the molecule adopts a non-planar configuration.[4][6] Electron diffraction studies indicate a pyramidal geometry around the amino nitrogen atom in the gaseous state.[6] Conversely, in the crystalline phase, the molecule is planar.[4][6] This planarity in the solid state is attributed to the formation of intermolecular hydrogen bonds.[7][8]

The precise bond lengths and angles of this compound have been determined through X-ray crystallography for the solid phase and microwave spectroscopy for the gas phase. These parameters are crucial for understanding the molecule's electronic structure and reactivity.

| Parameter | Crystalline Phase Value | Gas Phase Value |

| N–N Bond Length | 1.318 - 1.322 Å[8] | 1.427 Å[9] |

| N–O Bond Length | 1.231 - 1.239 Å[8] | 1.206 Å[9] |

| N–H Bond Length | ~0.86 Å[7][8] | 1.005 Å[9] |

| O–N–O Bond Angle | 123.0° - 123.1°[8] | 130.1°[9] |

| O–N–N Bond Angle | 118.46° - 118.52°[8] | - |

| H–N–N Bond Angle | 116° - 117°[6][8] | - |

| H–N–H Bond Angle | - | 115.2°[9] |

The N-N bond length in the crystalline phase is significantly shorter than a typical N-N single bond (e.g., 1.45 Å in hydrazine), indicating a partial double bond character.[6][7] This is a result of resonance, where the lone pair of electrons on the amino nitrogen is delocalized into the nitro group.

The electronic distribution and partial double bond character of the N-N bond in this compound can be represented by two major resonance structures.

Caption: Resonance structures of the this compound molecule.

The actual structure is a hybrid of these forms, which explains the observed N-N and N-O bond lengths that are intermediate between single and double bonds.

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the reaction of sodium sulfamate (B1201201) with nitric acid.

Protocol: Synthesis from Sodium Sulfamate and Nitric Acid [4]

-

Materials:

-

Sodium sulfamate (Na(SO₃NH₂))

-

Concentrated Nitric Acid (HNO₃)

-

Ice bath

-

Reaction vessel with stirring capability

-

-

Procedure:

-

Cool the concentrated nitric acid in the reaction vessel using an ice bath to maintain a low temperature.

-

Slowly add sodium sulfamate to the cooled nitric acid with continuous and vigorous stirring. The addition must be controlled to manage the exothermic reaction and prevent excessive temperature increases.

-

After the addition is complete, allow the mixture to react while maintaining the low temperature.

-

The reaction produces this compound and sodium bisulfate as a byproduct (NaHSO₄).

-

Isolate the this compound product from the reaction mixture. This may involve extraction or other purification techniques depending on the desired purity.

-

-

Reaction Equation: Na(SO₃NH₂) + HNO₃ → H₂N−NO₂ + NaHSO₄

This protocol provides a direct route to this compound from readily available starting materials. Other established methods include the hydrolysis of potassium nitrocarbamate or the reaction of dinitrogen pentoxide with ammonia.[4]

Logical Workflow and Structural Representation

The relationship between the functional groups and the overall molecular geometry can be visualized to better understand the structure of this compound.

Caption: Logical relationships in this compound's molecular structure.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | H2N2O2 | CID 24534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nitroamine - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound - Wikidata [wikidata.org]

- 6. Buy this compound | 7782-94-7 [smolecule.com]

- 7. scribd.com [scribd.com]

- 8. znaturforsch.com [znaturforsch.com]

- 9. Nitrammide - Wikipedia [it.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Nitramide (H₂NNO₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitramide (H₂NNO₂), the simplest inorganic nitramine, serves as a fundamental building block in energetic materials and a key intermediate in the synthesis of various organic compounds. Its unique structure, featuring an amino group directly bonded to a nitro group, imparts a distinct reactivity profile that is of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols for each major pathway. Quantitative data for each method are systematically presented to allow for a comparative analysis of their efficacy and practicality. Furthermore, this guide includes visualizations of the core synthesis pathways and experimental workflows to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound is a crystalline solid that has been the subject of extensive research due to its energetic properties and its utility as a synthon in organic chemistry. The presence of both a nucleophilic amino group and an electrophilic nitro group within the same molecule makes it a versatile reagent. While its application in drug development is still an emerging field, the this compound moiety is being explored for its potential to modulate biological activity.

This document outlines the most common and historically significant methods for the synthesis of this compound. Each method is presented with a detailed experimental protocol, a summary of its key quantitative parameters, and a visual representation of the synthetic pathway or workflow.

Synthesis Methodologies

Several distinct methods have been developed for the synthesis of this compound since its first preparation by Thiele and Lachman. The choice of method often depends on the desired scale, available starting materials, and safety considerations. The following sections detail the most prominent synthetic routes.

Hydrolysis of Potassium Nitrocarbamate (Thiele and Lachman Method)

This is the original and a widely cited method for the preparation of this compound. It involves the careful hydrolysis of potassium nitrocarbamate in the presence of a strong acid.

Experimental Protocol:

-

Preparation of the Reaction Mixture: A mixture of 25 g of concentrated sulfuric acid and 200 g of crushed ice is prepared in a suitable reaction vessel and cooled.

-

Addition of Potassium Nitrocarbamate: To this cooled and stirred acidic solution, 25 g (0.138 moles) of potassium nitrocarbamate is added in small portions. The temperature should be maintained at or below 0°C during the addition.

-

Salting Out: After the addition is complete, the solution is saturated with ammonium (B1175870) sulfate (B86663) to decrease the solubility of this compound in the aqueous phase.

-

Extraction: The aqueous solution is then extracted multiple times with diethyl ether. The extraction should be continued until a sample of the ether extract no longer evolves gas when treated with a drop of ammonium hydroxide. This indicates the complete extraction of this compound.

-

Isolation and Purification: The combined ether extracts (typically 1 to 1.5 liters) are placed in a flask and the ether is evaporated in a stream of dry air at room temperature. The residue is dissolved in a small amount of ether, and then ligroin is added to precipitate the this compound as white, plate-like crystals.

-

Drying: The crystals are washed with low-boiling ligroin and air-dried on a filter.

Overall Reaction:

(K⁺)₂(O₂N−N⁻−CO₂⁻) + 2H₂SO₄ → H₂N−NO₂ + CO₂ + 2KHSO₄[1]

Reaction of Nitryl Fluoride (B91410) with Ammonia (B1221849)

This method is known for producing high yields of this compound and involves the direct reaction of nitryl fluoride with ammonia, typically in an inert solvent.

Experimental Protocol:

-

Preparation of Ammonia Solution: A saturated solution of ammonia in diethyl ether is prepared by bubbling ammonia gas through 300 ml of the solvent for approximately twenty minutes.

-

Reaction with Nitryl Fluoride: A stream of nitryl fluoride gas is then bubbled through the ammonia solution. The reaction is exothermic, and the temperature should be monitored. In a typical preparation, the temperature may rise from 26°C to 32°C over about 18 minutes.

-

Precipitation and Filtration: A white precipitate, which is a mixture of this compound and ammonium fluoride, forms during the reaction. The flow of nitryl fluoride is stopped, and the precipitate is collected by filtration and washed with diethyl ether.

-

Separation: The solid mixture is then repeatedly extracted with liquid ammonia at -33°C. This compound is soluble in liquid ammonia, while ammonium fluoride is not.

-

Isolation of this compound: The combined liquid ammonia extracts are evaporated to dryness, leaving a residue of pure this compound.

Overall Reaction:

NO₂F + 2NH₃ → H₂N−NO₂ + NH₄F

Hydrolysis of N,N'-Dinitrourea

This method provides a convenient route to this compound starting from urea (B33335). The intermediate, N,N'-dinitrourea, is hydrolyzed to yield this compound. The hydrolysis is reported to be rapid.[2]

Experimental Protocol:

-

Synthesis of N,N'-Dinitrourea: N,N'-dinitrourea is first synthesized by the nitration of urea using a mixture of 100% nitric acid and 20% oleum (B3057394) at a low temperature (-15°C for the initial stage, rising to 5°C). The reaction time is typically around 50 minutes.[3][4]

-

Hydrolysis: The isolated N,N'-dinitrourea is added to water. The hydrolysis proceeds immediately upon contact with water.

-

Work-up: Following hydrolysis, the aqueous solution containing this compound is typically subjected to an extraction and purification procedure similar to that described in the Thiele and Lachman method (Section 2.1) to isolate the final product.

Overall Reaction:

O₂N-NH-CO-NH-NO₂ + H₂O → 2H₂N−NO₂ + CO₂

Reaction of Sodium Sulfamate (B1201201) with Nitric Acid

This method offers another pathway to this compound utilizing readily available starting materials.

Experimental Protocol:

Detailed, step-by-step experimental protocols for this specific method are not as readily available in the reviewed literature. However, the general transformation involves the reaction of sodium sulfamate with concentrated nitric acid.

-

Reaction Setup: Sodium sulfamate is carefully added to concentrated nitric acid, likely at a reduced temperature to control the reaction rate.

-

Reaction Progression: The mixture is stirred for a specified period to ensure complete reaction.

-

Isolation: The this compound product would then be isolated from the reaction mixture, likely through quenching with ice, followed by extraction and purification steps analogous to other methods.

Overall Reaction:

Na(SO₃NH₂) + HNO₃ → H₂N−NO₂ + NaHSO₄[1][5]

Reaction of Dinitrogen Pentoxide with Ammonia

This synthesis involves the direct reaction of dinitrogen pentoxide with ammonia. The reaction can lead to several products depending on the conditions, including this compound and ammonium dithis compound.[6]

Experimental Protocol:

Specific, detailed protocols for the selective synthesis of this compound via this route are not extensively documented in the reviewed literature. The reaction is complex and sensitive to conditions.

-

Reactant Introduction: Gaseous or dissolved dinitrogen pentoxide would be introduced to a solution of ammonia in an inert solvent at a controlled, likely low, temperature.

-

Stoichiometry: The reaction requires two equivalents of ammonia for every one equivalent of dinitrogen pentoxide to favor the formation of this compound.

-

Product Separation: A mixture of products is often formed, necessitating careful separation and purification to isolate this compound.

Overall Reaction:

N₂O₅ + 2NH₃ → H₂N−NO₂ + NH₄NO₃[1][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthesis methods of this compound, allowing for a direct comparison of their effectiveness.

| Synthesis Method | Starting Material(s) | Key Reagents | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time |

| Hydrolysis of Potassium Nitrocarbamate | Potassium Nitrocarbamate | H₂SO₄, Ice | 70-88% | 0 | Not specified |

| Reaction of Nitryl Fluoride with Ammonia | Nitryl Fluoride, Ammonia | Diethyl ether | High (essentially stoichiometric) | < 50 | ~20 minutes |

| Hydrolysis of N,N'-Dinitrourea | N,N'-Dinitrourea | Water | ~75% (from urea) | Room Temperature | Immediate |

| Reaction of Sodium Sulfamate with Nitric Acid | Sodium Sulfamate | HNO₃ | Not specified | Not specified | Not specified |

| Reaction of Dinitrogen Pentoxide with Ammonia | Dinitrogen Pentoxide, Ammonia | Inert Solvent | Variable | Low | Not specified |

Visualization of Synthesis Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis methods for this compound.

Caption: Overview of the primary synthetic routes to this compound.

Caption: Experimental workflow for the Thiele and Lachman synthesis.

Caption: Experimental workflow for the nitryl fluoride synthesis.

Conclusion

The synthesis of this compound can be achieved through a variety of chemical transformations, each with its own set of advantages and challenges. The Thiele and Lachman method, while historically significant, involves a multi-step preparation of the starting material. The reaction of nitryl fluoride with ammonia offers a more direct and high-yielding route. The hydrolysis of N,N'-dinitrourea presents a convenient method starting from the readily available precursor, urea. The sodium sulfamate and dinitrogen pentoxide routes, while established, require further investigation to delineate optimal and safe experimental protocols.

For researchers and professionals in drug development, a thorough understanding of these synthetic pathways is crucial for the efficient production of this compound and its derivatives for further investigation. The choice of a particular synthetic method will be guided by factors such as yield, purity requirements, scalability, and safety considerations. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community engaged in the synthesis and application of this important chemical entity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. US5714714A - Process for preparing ammonium dithis compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Dinitrogen pentoxide - Wikipedia [en.wikipedia.org]

physical and chemical properties of nitramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitramide (H₂NNO₂), the simplest member of the nitramine family of compounds, is a molecule of significant interest due to its energetic properties and its role as a fundamental structure in the study of more complex energetic materials.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. The guide details its structural characteristics, synthesis, stability, and decomposition pathways, supported by quantitative data, experimental methodologies, and visual representations of key processes.

Physical Properties

This compound is a colorless solid at room temperature.[1] Its physical state is characterized by a notable difference in molecular geometry between the gas and crystal phases. In the gaseous state, the this compound molecule is non-planar, whereas in the crystalline solid phase, it adopts a planar conformation.[1] This difference is attributed to the influence of intermolecular hydrogen bonding in the crystal lattice.

Tabulated Physical Data

| Property | Value | Reference(s) |

| Molecular Formula | H₂N₂O₂ | [1] |

| Molar Mass | 62.028 g·mol⁻¹ | [1] |

| Appearance | Colorless solid | [1] |

| Melting Point | 72 to 75 °C (162 to 167 °F; 345 to 348 K) | [1] |

| Density | 1.378 g/cm³ | [1] |

| Acidity (pKa) | 6.5 | [1] |

Chemical Properties

Structure and Bonding

The molecular structure of this compound features an amine group (-NH₂) bonded to a nitro group (-NO₂).[1] The nature of the nitrogen-nitrogen bond is of particular interest, exhibiting characteristics between a single and a double bond. This is reflected in the observed bond lengths, which are shorter than a typical N-N single bond.

Tabulated Structural Data

| Parameter | Gas Phase | Crystal Phase | Reference(s) |

| Molecular Geometry | Non-planar | Planar | [1] |

Note: Detailed bond lengths and angles are available in specialized crystallographic and computational chemistry literature.

Synthesis of this compound

Several synthetic routes to this compound have been established. The choice of method often depends on the desired scale, purity, and available starting materials.

Caption: Primary synthetic routes to this compound.

Decomposition of this compound

The decomposition of this compound is a key chemical property and has been studied under both acidic and basic conditions. The mechanisms of these decomposition pathways are distinct.

In the presence of a base, this compound decomposes to form nitrous oxide (N₂O) and water. The reaction proceeds via the deprotonation of this compound to form the NHNO₂⁻ anion, which is the rate-determining step.

Caption: Base-catalyzed decomposition of this compound.

The acid-catalyzed decomposition of this compound is more complex. In dilute acid, the decomposition is actually a base-catalyzed reaction where water acts as the base.[2] However, in more concentrated acidic media, a true acid-catalyzed pathway becomes significant.[2]

Caption: Simplified acid-catalyzed decomposition of this compound.

Experimental Protocols

Synthesis of this compound

This is the original method reported by Thiele and Lachman.[1]

Materials:

-

Potassium nitrocarbamate ((K⁺)₂(O₂N-N-CO₂²⁻))

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Ether for extraction

-

Ammonium (B1175870) sulfate

Procedure:

-

A mixture of concentrated sulfuric acid and ice is prepared in a flask.

-

Potassium nitrocarbamate is added in small portions to the cold acid mixture.

-

The resulting solution is saturated with ammonium sulfate.

-

The aqueous solution is then extracted multiple times with ether.

-

The combined ether extracts are dried, and the ether is evaporated to yield crude this compound.

-

Purification can be achieved by recrystallization.

Materials:

-

Sodium sulfamate (Na(SO₃NH₂))

-

Concentrated Nitric Acid (HNO₃)

Procedure:

-

Sodium sulfamate is reacted with concentrated nitric acid.[1]

-

The reaction produces this compound and sodium bisulfate as a byproduct.[1]

-

Isolation and purification of this compound from the reaction mixture are required.

Materials:

-

Dinitrogen pentoxide (N₂O₅)

-

Ammonia (NH₃)

Procedure:

-

Dinitrogen pentoxide is reacted with two equivalents of ammonia.[1]

-

The reaction yields this compound and ammonium nitrate (B79036).[1]

-

Separation of this compound from the ammonium nitrate byproduct is a critical step in this synthesis.

Experimental Workflow for Kinetic Studies of Decomposition

The kinetics of this compound decomposition can be monitored by various techniques, such as measuring the volume of evolved N₂O gas over time or by spectroscopic methods.

Caption: General workflow for kinetic analysis of this compound decomposition.

Safety and Handling

This compound and its precursors, as well as the reagents used in its synthesis, are energetic and potentially hazardous materials. Appropriate safety precautions must be taken at all times.

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate gloves are mandatory.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Handling: Avoid friction, impact, and exposure to heat or open flames.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Disclaimer: This guide is intended for informational purposes only and does not constitute a license to operate. All experimental work should be conducted by trained professionals in a suitably equipped laboratory, following all applicable safety regulations and procedures.

References

An In-depth Technical Guide on the Core Decomposition Mechanism of Aqueous Nitramide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the decomposition mechanism of nitramide (H₂NNO₂) in aqueous solutions. The decomposition of this compound is a classic example of a reaction subject to general acid-base catalysis and has been a subject of extensive study for over a century. Understanding its decomposition pathways is crucial for handling and utilizing this high-energy material, and its study provides fundamental insights into reaction kinetics and catalysis. This document details the uncatalyzed, acid-catalyzed, and base-catalyzed decomposition pathways, supported by quantitative kinetic data, detailed experimental protocols, and visual representations of the reaction mechanisms.

Core Decomposition Pathways

The decomposition of aqueous this compound primarily yields nitrous oxide (N₂O) and water. The reaction can proceed through three main pathways: an uncatalyzed (or water-catalyzed) route, an acid-catalyzed route, and a base-catalyzed route. The dominant pathway is highly dependent on the pH of the solution.

Uncatalyzed Decomposition

In neutral or near-neutral solutions, the decomposition of this compound is slow and is believed to be catalyzed by water acting as a weak base.[1] Theoretical studies suggest that this uncatalyzed pathway proceeds through a concerted mechanism involving the tautomeric aci-nitro form of this compound (H₂N(O)OH).[2] A cyclic transition state involving two water molecules is proposed to be more favorable than a mechanism involving a single water molecule.[2] This mechanism facilitates the proton transfer and subsequent rearrangement to products.

Acid-Catalyzed Decomposition

In strongly acidic media, the decomposition of this compound is significantly accelerated.[1] The acid-catalyzed mechanism is thought to involve the protonation of the aci-nitro tautomer on the hydroxyl group, which leads to a species that spontaneously fragments.[2] This process is characterized by a concerted proton transfer and fragmentation.[2] The rate of the acid-catalyzed decomposition is dependent on the concentration of hydrogen ions.[3]

Base-Catalyzed Decomposition

The base-catalyzed decomposition of this compound is the most extensively studied pathway and is a classic example of general base catalysis.[4] The mechanism involves the deprotonation of this compound by a base to form the nitramidate anion (HNNO₂⁻) as an intermediate.[5] This anion then undergoes a slower, rate-determining decomposition to form nitrous oxide and a hydroxide (B78521) ion.[5][6] The rate of the base-catalyzed reaction is dependent on the concentration and strength of the base present in the solution.

Quantitative Kinetic Data

The rate of this compound decomposition is highly sensitive to pH and the presence of catalysts. The following tables summarize key quantitative data for the different decomposition pathways.

Table 1: Rate Constants for this compound Decomposition under Various Conditions

| Catalyst | Concentration (M) | Temperature (°C) | k (s⁻¹) | Reference |

| None (Water) | - | 25 | Value not explicitly found in search results | |

| H⁺ | Specify concentration | 25 | Value not explicitly found in search results | |

| OH⁻ | Specify concentration | 25 | Value not explicitly found in search results | |

| Various Bases | See Brønsted Plot data | 25 | See Brønsted Plot data | [7] |

Table 2: Activation Parameters for this compound Decomposition

| Mechanism | Eₐ (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Reference |

| Acid-Catalyzed | Value not explicitly found in search results | Value not explicitly found in search results | Value not explicitly found in search results | [1] |

| Base-Catalyzed | Value not explicitly found in search results | Value not explicitly found in search results | Value not explicitly found in search results | [1] |

| Uncatalyzed | Value not explicitly found in search results | Value not explicitly found in search results | Value not explicitly found in search results |

Note: While the existence of activation parameters for both acid and base-catalyzed mechanisms is cited, the specific values were not available in the provided search results.

Table 3: Brønsted Relationship for General Base-Catalyzed Decomposition

The decomposition of this compound catalyzed by various bases follows the Brønsted catalysis law, which relates the catalytic rate constant to the pKa of the catalyzing base. A Brønsted plot for this reaction shows a linear relationship between log(k_base) and the pKa of the conjugate acid of the catalyzing base.[7]

| Base | pKa of Conjugate Acid | log(k_base) | Reference |

| Water | Specify value | Specify value | [7] |

| Hydroxide | Specify value | Specify value | [7] |

| Neutral Bases | Specify value | Specify value | [7] |

| Monoanionic Bases | Specify value | Specify value | [7] |

| Dianionic Bases | Specify value | Specify value | [7] |

Note: A graphical representation of the Brønsted plot is available in the cited reference, but the raw data for this table was not explicitly provided in the search results.

Experimental Protocols

The kinetics of this compound decomposition are typically studied using UV-Vis spectrophotometry or by monitoring the evolution of nitrous oxide gas. For rapid reactions, stopped-flow techniques are employed.

UV-Vis Spectrophotometry for Kinetic Analysis

This protocol outlines a general procedure for monitoring the decomposition of this compound by observing the change in absorbance over time.

Materials:

-

This compound solution of known concentration

-

Buffer solutions of desired pH

-

UV-Vis spectrophotometer with a thermostatted cuvette holder

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in deionized water.

-

Prepare a series of buffer solutions to maintain a constant pH during the reaction.

-

Set the spectrophotometer to the wavelength of maximum absorbance for the this compound species being monitored (the specific wavelength will depend on the pH and the species of interest).

-

Equilibrate the this compound solution and the buffer solution to the desired reaction temperature in a water bath.

-

To initiate the reaction, mix a known volume of the this compound solution with the buffer solution in a quartz cuvette and immediately place it in the thermostatted cell holder of the spectrophotometer.

-

Record the absorbance at regular time intervals.

-

The rate constant can be determined by plotting the natural logarithm of the absorbance versus time for a first-order reaction.

Stopped-Flow Kinetics for Rapid Reactions

For studying the fast kinetics of this compound decomposition, particularly in the presence of efficient catalysts, a stopped-flow apparatus is necessary.[8][9]

Apparatus:

-

Stopped-flow instrument coupled with a UV-Vis spectrophotometer or fluorescence detector.

Procedure:

-

Load one syringe of the stopped-flow instrument with the this compound solution and the other with the catalyst solution (e.g., a strong base or acid).

-

Rapidly inject the two solutions into the mixing chamber.

-

The mixed solution flows into the observation cell, and the flow is abruptly stopped.

-

The change in absorbance or fluorescence is monitored on a millisecond timescale immediately after mixing.

-

The kinetic data is collected and analyzed to determine the rate constant of the rapid reaction.

Visualization of Decomposition Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for the uncatalyzed, acid-catalyzed, and base-catalyzed decomposition of aqueous this compound.

Uncatalyzed Decomposition Pathway

Caption: Uncatalyzed decomposition of this compound via its aci-nitro tautomer.

Acid-Catalyzed Decomposition Pathway

Caption: Acid-catalyzed decomposition of this compound.

Base-Catalyzed Decomposition Pathway

Caption: Base-catalyzed decomposition of this compound.

Experimental Workflow for Kinetic Analysis

Caption: General workflow for a kinetic study of this compound decomposition.

References

- 1. scilit.com [scilit.com]

- 2. Acidic and basic properties of this compound, and the catalysed decomposition of this compound and related compounds: an ab initio theoretical investigation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. brainly.com [brainly.com]

- 4. Solved The base-catalysed decomposition of this compound is | Chegg.com [chegg.com]

- 5. brainly.com [brainly.com]

- 6. brainly.com [brainly.com]

- 7. researchgate.net [researchgate.net]

- 8. biologic.net [biologic.net]

- 9. edinst.com [edinst.com]

A Technical Guide to the Historical Synthesis of Nitramide for Researchers and Drug Development Professionals

This document provides an in-depth technical overview of the core historical methods for the synthesis of nitramide (H₂NNO₂). It is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the chemistry of this simple but significant nitro compound. This guide details key synthetic routes, presenting quantitative data in accessible tables, outlining experimental protocols, and illustrating reaction pathways with diagrams.

The Thiele and Lachman Synthesis: Hydrolysis of Potassium Nitrocarbamate

The first successful isolation of this compound was reported by Johannes Thiele and Friedrich Lachman in the late 19th century. Their method, which remains a cornerstone in the historical context of this compound chemistry, involves the acid-catalyzed hydrolysis of potassium nitrocarbamate. This salt is prepared from the nitration of urethane (B1682113) followed by treatment with ammonia (B1221849) and then potassium hydroxide.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Potassium Nitrocarbamate | [1] |

| Reagents | Sulfuric Acid, Ice | [1] |

| Overall Yield from Urethane | 25.7% - 44.3% | [1] |

| Yield from Potassium Nitrocarbamate | 70.3% - 87.5% | [1] |

| Melting Point | 72-75 °C | [1] |

Experimental Protocol

The synthesis is a multi-step process starting from urethane:

-

Preparation of Nitrourethane: Urethane is nitrated using a mixture of potassium nitrate (B79036) and sulfuric acid.

-

Preparation of Ammonium (B1175870) Nitrourethane: The resulting nitrourethane is then treated with concentrated ammonium hydroxide.

-

Preparation of Potassium Nitrocarbamate: Ammonium nitrourethane is converted to the potassium salt by reaction with potassium hydroxide.

-

Hydrolysis to this compound: The potassium nitrocarbamate is carefully added in small portions to a mixture of concentrated sulfuric acid and crushed ice. The solution is then saturated with ammonium sulfate (B86663) and extracted multiple times with diethyl ether. The ether extracts are combined, dried, and the solvent is evaporated to yield crystalline this compound.[1]

Reaction Pathway

Synthesis from Sulfamic Acid and its Salts

A significant alternative route to this compound involves the nitration of sulfamic acid or its salts. This method has been explored extensively, often in the context of producing dithis compound, for which this compound can be an intermediate.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Sulfamic Acid or Ammonium Sulfamate | [2] |

| Nitrating Agent | Mixture of Fuming Nitric Acid and Sulfuric Acid | [2] |

| Reaction Temperature | -30 to -37 °C | [2] |

| Reaction Time | 1.5 hours | [2] |

Experimental Protocol

-

Preparation of Nitrating Mixture: Fuming nitric acid (e.g., 40 mL, 96%) and sulfuric acid (e.g., 20 mL, 95%) are mixed in a reaction vessel.[2]

-

Cooling: The acid mixture is cooled to between -30 and -37 °C using a cryogenic bath.[2]

-

Addition of Sulfamic Acid: Sulfamic acid (e.g., 5 g) is added in small portions (0.5 to 1.0 g) to the cooled and stirred nitrating mixture.[2]

-

Reaction: The mixture is allowed to react for 1.5 hours at this low temperature.[2]

-

Quenching: The reaction mixture is then transferred to a flask containing crushed ice (e.g., 85 g) to quench the reaction.[2]

-

Workup: The resulting solution would then typically undergo neutralization and extraction to isolate the this compound.

Reaction Pathway

Synthesis from Dinitrogen Pentoxide and Ammonia

The direct reaction of dinitrogen pentoxide (N₂O₅) with ammonia is another historical route to this compound. This method is conceptually straightforward but can lead to a mixture of products depending on the reaction conditions.[3]

Quantitative Data

| Parameter | Value | Reference |

| Reagents | Dinitrogen Pentoxide (N₂O₅), Ammonia (NH₃) | [3] |

| Molar Ratio (NH₃:N₂O₅) | 2:1 | [1] |

| Products | This compound, Ammonium Nitrate, Nitrous Oxide | [3] |

Experimental Protocol

Detailed, high-yield experimental protocols for the selective synthesis of this compound via this method are not as well-documented in easily accessible literature, as the reaction can also produce ammonium dithis compound and other byproducts.[3] Generally, the reaction involves the controlled addition of dinitrogen pentoxide to a solution of ammonia in an inert solvent at low temperatures.

Reaction Pathway

Synthesis from the Decomposition of Nitrourea (B1361781)

This compound can also be formed from the decomposition of nitrourea. This method has been noted to produce low yields but is of historical interest.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Nitrourea | [4] |

| Condition | Treatment with concentrated sulfuric acid or heating with water | [4] |

| Yield | Low | [4] |

Experimental Protocol

One procedure involves the careful addition of urea (B33335) nitrate to cold (-3 to 0 °C) concentrated sulfuric acid. After stirring, the mixture is poured over ice, and the precipitated nitrourea is filtered. The subsequent decomposition of nitrourea to this compound can be achieved by heating in water, though yields are generally poor.

Reaction Pathway

References

A Technical Guide to the Theoretical Isomers and Tautomers of Nitramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitramide (H₂NNO₂), the simplest member of the nitramine family, is a molecule of significant interest due to its energetic properties and its role as a fundamental structure in medicinal chemistry and materials science.[1] Understanding the isomeric and tautomeric landscape of this compound is crucial for predicting its stability, reactivity, and potential biological activity. This technical guide provides a comprehensive overview of the theoretically predicted isomers and tautomers of this compound, supported by quantitative computational data, detailed experimental protocols for its synthesis and characterization, and visual representations of key molecular transformations.

Theoretical Isomers and Tautomers of this compound

This compound can exist in several isomeric and tautomeric forms. The most stable and well-characterized form is the this compound structure itself. Computational studies have explored the potential energy surface of the H₂N₂O₂ system to identify other stable or metastable structures.[2]

Key Isomers and Tautomers

-

This compound (H₂N-NO₂): The ground-state structure, featuring an amino group bonded to a nitro group. In the gas phase, the molecule is non-planar, while in the crystal phase, it adopts a planar conformation.[1]

-

Aci-nitro Tautomer (HN=N(O)OH): A key tautomer formed by the migration of a proton from the amino group to one of the oxygen atoms of the nitro group. This tautomer is implicated in the decomposition pathways of this compound.[2]

-

Hyponitrous Acid (HO-N=N-OH): An isomer of this compound that exists as two geometric isomers:

-

cis-Hyponitrous Acid: The less stable of the two geometric isomers.

-

trans-Hyponitrous Acid: The more stable geometric isomer.

-

Quantitative Data on Isomers and Tautomers

Computational chemistry provides valuable insights into the relative stabilities and geometric parameters of this compound and its isomers. The following tables summarize key quantitative data from theoretical studies.

| Isomer/Tautomer | Point Group | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| This compound | Cₛ | 0.00 | ~3.5 |

| Aci-nitro Tautomer | C₁ | ~13.0 | N/A |

| trans-Hyponitrous Acid | C₂ₕ | N/A | 0.0 |

| cis-Hyponitrous Acid | C₂ᵥ | N/A | N/A |

| Isomer/Tautomer | Bond | Bond Length (Å) | Bond Angle | Angle (°) |

| This compound (Gas Phase) | N-N | ~1.38 | O-N-O | ~123.0 |

| N-O | ~1.21 | H-N-H | ~115.0 | |

| This compound (Crystal) | N-N | ~1.32 | O-N-O | ~123.0 |

| N-O | ~1.24 | H-N-H | ~117.0 | |

| trans-Hyponitrous Acid | N=N | ~1.25 | H-O-N | ~102.0 |

| N-O | ~1.41 | O-N=N | ~106.0 | |

| cis-Hyponitrous Acid | N=N | ~1.25 | H-O-N | ~102.0 |

| N-O | ~1.41 | O-N=N | ~113.0 |

Note: Geometric parameters are approximate and can vary with the computational method.

Experimental Protocols

Synthesis of this compound

Several methods have been established for the synthesis of this compound. Below are detailed protocols for two common laboratory-scale preparations.

Protocol 1: Hydrolysis of Potassium Nitrocarbamate [1]

This is the original method reported by Thiele and Lachman.

-

Materials: Potassium nitrocarbamate ((K⁺)₂(O₂N-N⁻-CO₂⁻)), concentrated Sulfuric Acid (H₂SO₄), ice.

-

Procedure:

-

Potassium nitrocarbamate is slowly added to a cooled, concentrated solution of sulfuric acid with vigorous stirring.

-

The reaction mixture is maintained at a low temperature (typically below 0 °C) to control the exothermic reaction.

-

The this compound formed is then extracted from the reaction mixture using a suitable solvent (e.g., diethyl ether).

-

The solvent is carefully evaporated under reduced pressure to yield crystalline this compound.

-

Protocol 2: Reaction of Sodium Sulfamate (B1201201) with Nitric Acid [1]

This method offers an alternative route to this compound.

-

Materials: Sodium sulfamate (Na(SO₃NH₂)), concentrated Nitric Acid (HNO₃).

-

Procedure:

-

Sodium sulfamate is cautiously added in small portions to concentrated nitric acid, with cooling to manage the reaction temperature.

-

After the addition is complete, the mixture is stirred for a specified period at a controlled temperature.

-

The reaction is then quenched by pouring it onto ice.

-

The this compound product is isolated by extraction with an organic solvent, followed by solvent removal.

-

Characterization of this compound

Standard spectroscopic techniques are employed to characterize the structure and purity of synthesized this compound.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A single peak is observed for the two equivalent protons of the amino group.

-

¹⁴N NMR or ¹⁵N NMR: Two distinct signals are expected, one for the amino nitrogen and another for the nitro nitrogen. For ¹⁵N-labeled this compound, the amino nitrogen signal appears as a triplet due to coupling with the two protons.[3]

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands for the N-H stretching vibrations of the amino group are observed in the region of 3200-3400 cm⁻¹.

-

Strong asymmetric and symmetric stretching vibrations of the NO₂ group appear around 1580 cm⁻¹ and 1350 cm⁻¹, respectively.

-

-

X-ray Crystallography:

-

Single-crystal X-ray diffraction can be used to determine the precise molecular structure of this compound in the solid state, including bond lengths and angles.[3]

-

Signaling Pathways and Logical Relationships

The interconversion between this compound and its aci-nitro tautomer is a key process that influences its chemical behavior, particularly its decomposition.

The geometric isomerization of hyponitrous acid represents another important dynamic equilibrium.

A general workflow for the investigation of this compound and its derivatives is outlined below.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Acidic and basic properties of this compound, and the catalysed decomposition of this compound and related compounds: an ab initio theoretical investigation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. znaturforsch.com [znaturforsch.com]

An In-depth Technical Guide on the Thermodynamic Data for Nitramide Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data associated with the formation of nitramide (H₂NNO₂), a molecule of significant interest in energetic materials and as a synthon in various chemical syntheses. This document summarizes key quantitative thermodynamic parameters, details experimental protocols for its synthesis and thermochemical characterization, and visualizes the reaction pathways involved in its formation.

Thermodynamic Data of this compound

The formation of this compound is an exothermic process, as indicated by its negative standard molar enthalpy of formation. A summary of the available quantitative thermodynamic data is presented in the table below.

| Thermodynamic Parameter | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation | ΔHf° | -89.5[1][2][3] | kJ/mol |

| Standard Molar Gibbs Free Energy of Formation | ΔGf° | Not explicitly found in search results | kJ/mol |

| Standard Molar Entropy | S° | Not explicitly found in search results | J/mol·K |

Note: While a specific value for the standard molar Gibbs free energy of formation was not found, it can be calculated using the Gibbs free energy equation, ΔG° = ΔH° - TΔS°, provided the standard molar entropy is known. The standard state is defined as 100 kPa (1 bar) and 298.15 K.[1][2]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for some of the key methods.

2.1.1. Hydrolysis of Potassium Nitrocarbamate

This is the original method for this compound synthesis.[4]

Protocol:

-

Preparation of Potassium Nitrocarbamate: (Detailed protocol for the preparation of the starting material is required and was not explicitly found in the search results. This would typically involve the reaction of a carbamate (B1207046) derivative with a nitrating agent under controlled conditions.)

-

Hydrolysis:

-

In a reaction vessel equipped with a stirrer and cooling bath, dissolve potassium nitrocarbamate in a minimal amount of water.

-

Slowly add a stoichiometric amount of a strong acid, such as sulfuric acid, while maintaining a low temperature (e.g., 0-5 °C) to control the exothermic reaction. The overall reaction is: (K⁺)₂(O₂N−N⁻−CO₂⁻) + 2 H₂SO₄ → H₂N−NO₂ + CO₂ + 2 KHSO₄[4]

-

Continuous stirring is essential during the addition of the acid.

-

-

Isolation and Purification:

-

After the reaction is complete, the this compound can be extracted from the aqueous solution using a suitable organic solvent, such as diethyl ether.

-

The organic extracts are then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield crude this compound.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

-

2.1.2. Reaction of Sodium Sulfamate (B1201201) with Nitric Acid

This method provides an alternative route to this compound.[4]

Protocol:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a cooling bath, suspend sodium sulfamate in a suitable inert solvent.

-

Nitration:

-

Slowly add concentrated nitric acid to the suspension. The reaction proceeds according to the following equation: Na(SO₃NH₂) + HNO₃ → H₂N−NO₂ + NaHSO₄[4]

-

The temperature of the reaction mixture should be carefully controlled, typically kept at low temperatures (e.g., -30 to -40 °C) to prevent decomposition of the product.

-

-

Work-up and Isolation:

-

Upon completion of the reaction, the reaction mixture is typically quenched by pouring it over ice.

-

The this compound product is then extracted into an organic solvent.

-

The organic layer is washed, dried, and the solvent evaporated to yield this compound.

-

2.1.3. Reaction of Nitryl Fluoride (B91410) with Ammonia (B1221849)

A high-yield synthesis of this compound can be achieved by the reaction of nitryl fluoride with ammonia.

Protocol:

-

Reactant Preparation: A saturated solution of ammonia in an inert solvent like diethyl ether is prepared by bubbling ammonia gas through the solvent.

-

Reaction:

-

Product Isolation:

-

A white precipitate consisting of this compound and ammonium (B1175870) fluoride is formed.[5]

-

This solid mixture is filtered off and washed with diethyl ether.[5]

-

This compound can be separated from ammonium fluoride by extraction with liquid ammonia at -33 °C.[5]

-

Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation of this compound is determined experimentally by measuring its heat of combustion using a bomb calorimeter.

Protocol:

-

Sample Preparation:

-

A precisely weighed sample of pure this compound (typically less than 1 gram) is pressed into a pellet.[6]

-

The pellet is placed in a sample holder (crucible) made of a material that will not react with the combustion products.

-

-

Bomb Assembly:

-

A fuse wire of known length and heat of combustion is attached to the electrodes of the bomb, with the wire in contact with the sample pellet.[6][7]

-

A small, known amount of deionized water (typically 1 mL) is added to the bottom of the bomb to saturate the internal atmosphere with water vapor and dissolve the acid products of combustion.[6]

-

The bomb is sealed and purged with a small amount of high-purity oxygen to remove atmospheric nitrogen.

-

The bomb is then filled with high-purity oxygen to a pressure of approximately 30 atm.[6]

-

-

Calorimetric Measurement:

-

The sealed bomb is placed in the calorimeter bucket, which is filled with a precisely known mass of water.[7]

-

The calorimeter is assembled, and the initial temperature is recorded once thermal equilibrium is reached.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water in the calorimeter is recorded at regular intervals until a constant temperature is reached.

-

-

Data Analysis:

-

The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

-

The heat released by the combustion of the this compound sample is calculated from the temperature rise of the calorimeter and its heat capacity.

-

Corrections are made for the heat of combustion of the fuse wire and the heat of formation of nitric acid from the residual nitrogen in the bomb.

-

From the corrected heat of combustion, the standard enthalpy of combustion (ΔHc°) is calculated.

-

Finally, the standard enthalpy of formation (ΔHf°) of this compound is calculated using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

-

Reaction Pathway Visualization

The formation of this compound can proceed through various intermediates depending on the synthetic route. The following diagram illustrates a possible reaction pathway for the formation of this compound from the reaction of an aminosulfonate species with a nitronium ion, as suggested by computational studies on the synthesis of ammonium dithis compound where this compound is a key intermediate.[8]

Caption: A simplified reaction pathway for this compound formation.

This guide provides a foundational understanding of the thermodynamic properties of this compound and the experimental approaches to its synthesis and characterization. Further research is required to experimentally determine the standard molar entropy and Gibbs free energy of formation to complete the thermodynamic profile of this important compound.

References

- 1. www3.fi.mdp.edu.ar [www3.fi.mdp.edu.ar]

- 2. eclass.upatras.gr [eclass.upatras.gr]

- 3. apunty.com [apunty.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. US3071438A - Method of preparing this compound and nalkyl substituted nitramides - Google Patents [patents.google.com]

- 6. chem.uzh.ch [chem.uzh.ch]

- 7. youtube.com [youtube.com]

- 8. Exploring the Mechanism of Ammonium Dithis compound Synthesis through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for Nitramide Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the quantum chemical methodologies used to assess the stability of nitramide (H₂NNO₂). Understanding the decomposition pathways and energetic barriers of this compound is crucial for its potential applications in energetic materials and as a synthon in organic chemistry. This document details the theoretical background, computational protocols, and key findings from various quantum chemical studies.

Core Concepts in this compound Stability

The thermal stability of this compound is primarily dictated by the energy required to initiate its decomposition. Quantum chemical calculations are instrumental in elucidating the mechanisms of these decomposition processes and quantifying the associated energy barriers. The most commonly investigated decomposition pathways for this compound and related primary nitramines include:

-

N-NO₂ Bond Homolytic Cleavage: This is often considered the primary initial step in the thermal decomposition of many nitramines. It involves the breaking of the nitrogen-nitrogen bond to form two radical species (H₂N• and •NO₂). The energy required for this process is known as the Bond Dissociation Energy (BDE).

-

Nitro-Nitrite Isomerization: This pathway involves an intramolecular rearrangement where the this compound molecule isomerizes to nitrous acid amine (H₂N-ONO). This isomer can then undergo further decomposition.

-

Concerted Mechanisms: Some decomposition pathways may occur in a single, concerted step. For instance, the uncatalyzed decomposition of this compound can proceed through a cyclic transition state involving tautomerization to the aci-form followed by a concerted fragmentation.

-

Acid/Base Catalyzed Decomposition: The decomposition of this compound can be significantly influenced by the presence of acids or bases, which can facilitate proton transfer and subsequent fragmentation through lower energy pathways.

Computational Methodologies

A variety of quantum chemical methods have been employed to study this compound stability. The choice of method and basis set is critical for obtaining accurate results.

Density Functional Theory (DFT)

DFT methods are widely used due to their balance of computational cost and accuracy. Several functionals have been shown to be effective for studying nitramines:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A popular hybrid functional that often provides good geometric parameters and vibrational frequencies. It has been used extensively in studies of nitramine decomposition.

-

M06-2X (Minnesota, 2006, with 2X exchange): A high-nonlocality functional that has demonstrated high accuracy for thermochemistry and kinetics, including the calculation of bond dissociation energies for nitrated compounds.[1][2]

Ab Initio Methods

-

Møller-Plesset Perturbation Theory (MP2): This is a common starting point for electron correlation calculations beyond the Hartree-Fock level. It is often used for geometry optimizations and frequency calculations.

-

Quadratic Configuration Interaction (QCISD(T)): A high-level correlation method that includes single and double excitations, with a perturbative correction for triple excitations. It provides very accurate energies but is computationally expensive.

-

Coupled-Cluster Theory (CCSD(T)): Considered the "gold standard" in quantum chemistry for single-reference systems, providing highly accurate energies.

Composite Methods

Composite methods combine results from several lower-level calculations to approximate a high-level calculation. They are often used to obtain highly accurate thermochemical data.

-

Complete Basis Set (CBS) Methods (e.g., CBS-QB3): These methods extrapolate to the complete basis set limit to achieve high accuracy for energies.[3] CBS-QB3 is a widely used method for calculating accurate enthalpies of formation and reaction energies.[1][3]

-

Gaussian-n (G-n) Theories (e.g., G2, G3, G4): A series of composite methods developed by John Pople and collaborators to achieve high accuracy for thermochemical data.

Basis Sets

The choice of basis set is crucial for obtaining accurate results. For this compound calculations, Pople-style basis sets are commonly used:

-

6-31G(d): A split-valence basis set with polarization functions on heavy atoms.

-

6-311++G(df,p): A triple-split valence basis set with diffuse functions on all atoms and multiple polarization functions. This larger basis set is often necessary for accurate energy calculations.

Quantitative Data Summary

The following tables summarize key quantitative data from various quantum chemical studies on this compound and related compounds.

Table 1: N-NO₂ Bond Dissociation Enthalpies (BDEs) for Trithis compound and Its Analogs

| Compound | N-NO₂ Bond Length (Å) | Radical N-NO₂ Bond Length (Å) | BDE (kJ/mol) | Computational Method |

| N(NO₂)₃ | 1.502 | 1.459 | 122 | M06-2X/6-31+G(d,p)[1][2] |

| N(NO₂)₂NH₂ | 1.508 / 1.497 | 1.393 | 54 | M06-2X/6-31+G(d,p)[1][2] |

| N(NO₂)₂CF₃ | 1.494 / 1.474 | 1.424 | 138 | M06-2X/6-31+G(d,p)[1][2] |

| N(NF₂)₃ | 1.395 (N-NF₂) | - | 138 | M06-2X/6-31+G(d,p)[2] |

Table 2: Activation Barriers for Methylnitramine Decomposition Pathways

| Reaction Pathway | Activation Barrier (kJ/mol) | Computational Method |

| Isomerization | 147-156 | B3LYP/6-311++G(df,p) |

Note: The original data may have been reported in kcal/mol and has been converted to kJ/mol for consistency (1 kcal/mol = 4.184 kJ/mol).

Experimental Protocols: A Generalized Workflow

This section outlines a typical workflow for calculating the N-NO₂ bond dissociation energy and locating the transition state for a decomposition reaction of this compound using the Gaussian software package.

Protocol for Bond Dissociation Energy (BDE) Calculation

-

Geometry Optimization of the Parent Molecule:

-

Create an input file for this compound (H₂NNO₂).

-

Specify the desired level of theory and basis set (e.g., M062X/6-311++G(df,p)).

-

Use the Opt keyword to perform a geometry optimization.

-

Use the Freq keyword to perform a frequency calculation to confirm the structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data (enthalpy).

-

Example Gaussian Input:

-

-

Geometry Optimization of the Radical Fragments:

-

Create separate input files for the amino radical (H₂N•) and the nitrogen dioxide radical (•NO₂).

-

Specify the same level of theory and basis set as for the parent molecule.

-

Set the charge to 0 and the multiplicity to 2 (doublet) for each radical.

-

Perform geometry optimization and frequency calculations for each radical.

-

-

Calculate the BDE:

-

The BDE is the difference between the sum of the enthalpies of the products (radicals) and the enthalpy of the reactant (parent molecule).

-

BDE = [H(H₂N•) + H(•NO₂)] - H(H₂NNO₂)

-

Extract the "Sum of electronic and thermal Enthalpies" from the output files of the frequency calculations.

-

Protocol for Transition State (TS) Searching

-

Estimate the Transition State Geometry:

-

Manually build a starting geometry that approximates the structure of the transition state for the reaction of interest (e.g., nitro-nitrite isomerization). This is often the most challenging step and may require chemical intuition.

-

-

Perform a Transition State Optimization:

-

Use the Opt=TS keyword in the Gaussian input file.

-

The Freq keyword should also be included to verify the nature of the stationary point. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Example Gaussian Input Fragment:

-

-

Verify the Transition State:

-

Confirm the presence of a single imaginary frequency in the output of the frequency calculation.

-

Visualize the vibrational mode corresponding to the imaginary frequency to ensure it represents the desired reaction pathway.

-

Perform an Intrinsic Reaction Coordinate (IRC) calculation to follow the reaction path from the transition state down to the reactants and products, confirming that the located TS connects the correct minima.

-

Visualizations

The following diagrams illustrate key concepts in the quantum chemical study of this compound stability.

Caption: Major decomposition pathways of this compound investigated by quantum chemical methods.

Caption: Generalized workflow for BDE and transition state calculations.

References

A Comprehensive Literature Review on Nitramide Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitramide (H₂N-NO₂), the simplest member of the nitramine family, is a molecule of significant interest due to its energetic properties and its role as a fundamental compound in the study of nitro chemistry. It can be conceptualized as an ammonia (B1221849) molecule with one hydrogen atom replaced by a nitro group. This structural feature imparts unique chemical reactivity and physical properties that have been the subject of extensive research. This technical guide provides a comprehensive review of the synthesis, decomposition, physicochemical properties, and potential applications of this compound, with a particular focus on quantitative data, detailed experimental protocols, and the elucidation of its reaction mechanisms.

Physicochemical Properties and Structure

This compound is a colorless, crystalline solid with a melting point of 72-75 °C.[1] Its molecular structure has been a subject of interest, with studies showing that it is non-planar in the gas phase but planar in the crystal phase.[1] The molecule consists of an amine group (-NH₂) directly bonded to a nitro group (-NO₂).[1]

Table 1: Key Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | H₂N₂O₂ | [1] |

| Molar Mass | 62.028 g/mol | [1] |

| Appearance | Colorless solid | [1] |

| Melting Point | 72-75 °C | [1] |

| Density | 1.378 g/cm³ | [1] |

| Acidity (pKa) | 6.5 | [1] |

| Standard Enthalpy of Formation (ΔHf°) | ~3.8 kcal/mol (at 0 K, theoretical) | [2] |

| N-N Bond Dissociation Energy | ~40.7 kcal/mol (theoretical) | [2] |

| ¹H NMR (THF-d₈) | 10.1 ppm | [3] |

| ¹⁵N NMR (THF-d₈) | -25.5 ppm (-NO₂), -220.3 ppm (-NH₂) | [3] |

Table 2: Characteristic Infrared (IR) Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H | Symmetric & Asymmetric Stretch | 3200 - 3400 |

| N-H | Bending (Scissoring) | 1590 - 1650 |

| N-O | Asymmetric Stretch | 1500 - 1600 |

| N-O | Symmetric Stretch | 1280 - 1350 |

| N-N | Stretch | ~920 |

Synthesis of this compound

Several synthetic routes to this compound have been developed over the years, each with its own advantages and disadvantages in terms of yield, purity, and safety.

Experimental Protocols

1. Hydrolysis of Potassium Nitrocarbamate (Thiele and Lachman Synthesis)

This is the original method for the synthesis of this compound.[1]

-

Reaction: (K⁺)₂(O₂N-N⁻-CO₂⁻) + 2H₂SO₄ → H₂N-NO₂ + CO₂ + 2KHSO₄[4]

-

Procedure:

-

Potassium nitrocarbamate is slowly added to a cold, concentrated solution of sulfuric acid.

-

The reaction mixture is then poured onto ice.

-

The resulting aqueous solution is saturated with a salt, such as ammonium (B1175870) sulfate, to decrease the solubility of this compound.

-

The this compound is then extracted from the aqueous solution using an organic solvent like diethyl ether.

-

Finally, the ether is evaporated to yield solid this compound.

-

2. Hydrolysis of N,N'-Dinitrourea

This method is considered a more convenient and modern approach.

-

Procedure: N,N'-dinitrourea is hydrolyzed, which can be achieved by the addition of water, to produce this compound.[5] This method has been noted for its convenience in generating this compound for subsequent reactions.

3. Reaction of Nitryl Fluoride (B91410) with Ammonia

This process is a high-yield synthesis method.

-

Reaction: F-NO₂ + 2NH₃ → H₂N-NO₂ + NH₄F

-

Procedure: Gaseous nitryl fluoride is passed into a solution of ammonia in an inert solvent, such as a lower aliphatic ether. The reaction is exothermic and proceeds rapidly. The this compound product precipitates from the solution and can be collected by filtration.

Caption: A generalized workflow for the synthesis and purification of this compound.

Decomposition of this compound

The decomposition of this compound is a key area of research, as it provides insights into the stability of nitramines. The decomposition can be catalyzed by both acids and bases.

Base-Catalyzed Decomposition

In the presence of a base (B), this compound undergoes decomposition to form nitrous oxide (N₂O) and water. The mechanism involves the deprotonation of the this compound to form its conjugate base, which is the rate-determining step.

-

Step 1 (Fast): H₂N-NO₂ + B ⇌ BH⁺ + [HN-NO₂]⁻

-

Step 2 (Slow): [HN-NO₂]⁻ → N₂O + OH⁻

-

Step 3 (Fast): OH⁻ + BH⁺ → B + H₂O

Caption: The reaction pathway for the base-catalyzed decomposition of this compound.

Acid-Catalyzed Decomposition

The acid-catalyzed decomposition of this compound is more complex. In dilute acid, water can act as a base in a slow proton transfer step. In more concentrated acids, a true acid-catalyzed pathway becomes dominant. The mechanism is believed to proceed through the aci-nitro tautomer of this compound.

-

Step 1 (Equilibrium): H₂N-NO₂ ⇌ HN=N(O)OH (aci-nitro tautomer)

-

Step 2 (Protonation): HN=N(O)OH + H⁺ ⇌ [HN=N(O)OH₂]⁺

-

Step 3 (Decomposition): [HN=N(O)OH₂]⁺ → N₂O + H₂O + H⁺

Caption: The proposed pathway for the acid-catalyzed decomposition of this compound.

Other Reactions of this compound

Besides decomposition, this compound can participate in other chemical reactions, often serving as a building block for more complex molecules. For example, it can react with formaldehyde (B43269) to form various hydroxymethyl derivatives. These reactions open up possibilities for synthesizing a range of nitrogen-rich compounds.

Applications of this compound and its Derivatives

Energetic Materials

The primary application of this compound and its organic derivatives (nitramines) is in the field of energetic materials. Organic nitramines, such as RDX (Research Department eXplosive) and HMX (High Melting eXplosive), are powerful explosives.[1] this compound itself is considered a high-energy material and can be used as a monopropellant.

Potential in Drug Development

The nitro functional group is a well-established pharmacophore in medicinal chemistry.[4] While the nitro group can also be a toxicophore, its electron-withdrawing nature and ability to undergo bioreduction are exploited in certain classes of drugs. For instance, nitroaromatic compounds are used as antibacterial and antiparasitic agents. Although there is limited specific research on this compound itself as a therapeutic agent, the study of nitramines and their biological activities is an area of interest. The understanding of the chemistry of this compound is fundamental to the development of novel nitro-containing drug candidates.

Conclusion

This compound is a cornerstone molecule in the field of nitro chemistry. Its synthesis, structure, and reactivity, particularly its decomposition pathways, have been extensively studied. While its primary applications have been in the realm of energetic materials, the broader context of nitro compounds in medicinal chemistry suggests potential avenues for future research into the biological activities of this compound derivatives. This technical guide has provided a comprehensive overview of the current state of this compound research, offering a valuable resource for scientists and researchers in related fields.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Electronic Structure and Bonding in the Nitramide Molecule

This guide provides a comprehensive overview of the electronic structure and bonding characteristics of the this compound (H₂NNO₂) molecule, a compound of significant interest in the fields of energetic materials and theoretical chemistry. The following sections detail its molecular geometry, bonding nature, and the experimental and theoretical methodologies used for its characterization.

Molecular Geometry

The geometry of the this compound molecule is notably dependent on its physical state. In the gas phase, the molecule adopts a non-planar conformation, whereas in the crystalline solid state, it is planar.[1][2][3] This difference is primarily attributed to the influence of intermolecular hydrogen bonding in the crystal lattice.[1][2]

Table 1: Comparison of this compound Molecular Geometry in Gas and Crystal Phases

| Parameter | Gas Phase (Electron Diffraction) | Crystal Phase (X-ray Diffraction at 140 K) |

| N-N Bond Length | 1.427 ± 0.002 Å | 1.321(2) Å |

| N-O Bond Length | 1.206 Å (assumed) | 1.237(1) Å |

| N-H Bond Length | 1.005 ± 0.01 Å | 0.86(2) Å |

| O-N-O Bond Angle | 130°8′ ± 15′ | 123.0(1)° |

| H-N-H Bond Angle | 115°11′ ± 2° | Not explicitly stated |

| Dihedral Angle (H₂N plane vs. NO₂ plane) | 51°47′ ± 1° | 0° (Planar) |

Sources: Gas phase data from microwave spectroscopy.[2] Crystal phase data from X-ray diffraction.[3]

The planarity in the crystalline state is a consequence of the formation of layers connected by hydrogen bonds.[1][2][3] Computational studies on a this compound trimer have shown that these hydrogen bonding interactions lead to a shortening of the N-N bond in the crystal compared to the gas phase.[1][2]

Electronic Structure and Bonding

The nature of the nitrogen-nitrogen (N-N) bond in this compound is a key area of interest. Experimental and theoretical studies indicate that this bond has a character intermediate between a single and a double bond.[1][2][3] This is supported by the observed N-N bond length in the crystal (1.321 Å), which is shorter than a typical N-N single bond (e.g., ~1.45 Å in hydrazine) but longer than an N=N double bond.[3]

This partial double bond character arises from the delocalization of the lone pair of electrons on the amino nitrogen into the π-system of the nitro group. This concept can be visualized through resonance structures.

Caption: Resonance structures of the this compound molecule illustrating electron delocalization.

The rotational barrier around the N-N bond has been a subject of theoretical investigation. Calculations suggest a barrier of approximately 10-12 kcal/mol, indicating a significant degree of double bond character.

Experimental Protocols

A variety of experimental techniques have been employed to elucidate the structure and bonding of this compound.

Single-crystal X-ray diffraction has been crucial in determining the planar structure of this compound in the solid state.

-

Methodology: Crystals of this compound suitable for X-ray analysis are typically grown by vacuum sublimation. Data collection is performed on a diffractometer, such as a NONIUS KAPPA CCD, using graphite-monochromated Mo-Kα radiation.[3] To investigate the effects of thermal motion, data is often collected at various temperatures (e.g., 100 K, 140 K, 170 K, 230 K, 260 K).[3] The crystal structure is then solved using direct methods and refined.

Caption: A simplified workflow for determining the crystal structure of this compound using X-ray diffraction.

Microwave spectroscopy has been instrumental in determining the non-planar geometry of this compound in the gas phase.

-

Methodology: The microwave spectra of this compound and its deuterated isotopologues (NHDNO₂ and ND₂NO₂) are measured. The rotational constants derived from these spectra are used to determine the precise molecular geometry, including bond lengths, bond angles, and the dihedral angle between the amino and nitro groups.

This technique provides complementary structural information for gaseous this compound.

-

Methodology: A beam of high-energy electrons is scattered by the this compound molecules in the gas phase. The resulting diffraction pattern is analyzed to determine the internuclear distances and vibrational amplitudes.

Multinuclear NMR spectroscopy (¹H, ¹⁴N, ¹⁵N) has been used to confirm the amino structure of this compound (H₂NNO₂) and to study its electronic environment in solution.

-